molecular formula C15H9D5N2O2 B1139435 Nepafenac-d5 CAS No. 1246814-53-8

Nepafenac-d5

Cat. No.: B1139435
CAS No.: 1246814-53-8
M. Wt: 259.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-6515 D5 involves the deuteration of NepafenacThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of AL-6515 D5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

AL-6515 D5, like its parent compound Nepafenac, undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Ocular Surgery and Inflammation Management
    • Nepafenac-d5 is primarily studied for its efficacy in preventing postoperative complications such as macular edema following cataract surgery. A randomized clinical trial demonstrated that a 90-day regimen of nepafenac significantly reduced the incidence of macular edema in patients with diabetic retinopathy compared to a vehicle control group (5% vs. 17.5% developed macular edema) .
  • Pharmacokinetic Studies
    • The distribution and concentration of nepafenac and amfenac in ocular tissues have been extensively studied using animal models. Research indicates that topical administration leads to significant concentrations in the posterior segment of the eye, crucial for therapeutic efficacy . The pharmacokinetics of this compound can be elucidated through high-performance liquid chromatography/mass spectrometry, allowing for detailed analysis of drug distribution patterns.
  • Mechanistic Studies
    • The pathway by which nepafenac reaches ocular tissues involves both periocular routes and direct diffusion through scleral layers. Studies have shown that the concentration gradient favors higher levels in the sclera and choroid compared to the retina, suggesting targeted delivery mechanisms that could be further explored with this compound .

Data Table: Clinical Trial Results

Study ReferenceTreatment GroupIncidence of Macular EdemaMean Change in BCVA (letters)Safety Observations
Nepafenac 0.1%5.0%17.7 ± 14.6No new safety issues
Vehicle Control17.5%14.3 ± 13.9No new safety issues

Case Studies

  • Cataract Surgery Outcomes
    • A multicenter study evaluated the effectiveness of nepafenac in preventing macular edema post-cataract surgery among patients with diabetic retinopathy. The results indicated a significant protective effect against edema development when compared to placebo, supporting its use as a standard preoperative treatment .
  • Ocular Distribution Studies
    • In animal models, studies have shown that after topical application of nepafenac, the drug reaches peak concentrations in various ocular tissues within hours, demonstrating its potential for effective local treatment . Such findings emphasize the importance of localized drug delivery systems in ophthalmology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of AL-6515 D5 lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification of Nepafenac in various samples using mass spectrometry .

Biological Activity

Nepafenac-d5 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) nepafenac, which is primarily used in ophthalmology for the treatment of pain and inflammation following cataract surgery. This article explores the biological activity of this compound, including its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Nepafenac is a prodrug that requires conversion to its active form, amfenac, through hydrolysis by ocular tissue hydrolases after penetrating the cornea. Amfenac exerts its pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Key Pharmacodynamic Properties:

  • Inhibition of Prostaglandin Synthesis: Nepafenac has been shown to significantly reduce prostaglandin E2 (PGE2) synthesis in ocular tissues, which correlates with its anti-inflammatory effects .
  • Tissue Distribution: Following topical administration, nepafenac is distributed from the anterior to the posterior segments of the eye, notably affecting the retina and choroid .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of nepafenac in managing postoperative inflammation and pain. A pivotal phase 3 trial assessed nepafenac 0.3% compared to vehicle drops in patients undergoing cataract surgery.

Efficacy Data:

Parameter Nepafenac 0.3% Vehicle
Ocular Inflammation Cured (%)68.4% (552/807)34% (67/197)
Ocular Pain Cured (%)91% (734/807)49.7% (98/197)

The study reported a significant increase in cure rates for both inflammation and pain at Day 14 post-surgery for patients treated with nepafenac compared to those receiving vehicle drops .

Case Studies

A notable case study highlighted a rare adverse effect associated with nepafenac use. A 62-year-old woman developed corneal melting attributed to topical nepafenac application. Upon discontinuation of the drug, her condition improved rapidly, underscoring the importance of monitoring for potential complications when using topical NSAIDs .

Safety Profile

The safety profile of nepafenac has been evaluated in various clinical settings. Common adverse events include headache and transient increases in intraocular pressure. Importantly, there have been no significant interactions identified with major cytochrome P450 metabolic pathways, suggesting a low risk for drug-drug interactions when administered concurrently with other medications .

Q & A

Basic Research Questions

Q. How to synthesize and characterize Nepafenac-d5 with isotopic purity for preclinical studies?

  • Methodological Answer : Synthesis involves deuteration of the parent compound (Nepafenac) via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration or solvent-mediated exchange). Isotopic purity (>98%) is validated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document reaction parameters (temperature, catalyst concentration, and deuterium source) and ensure compliance with IUPAC guidelines for isotopic labeling .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is optimal. Key parameters include:

  • Column : Reverse-phase C18 with gradient elution.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Validation : Assess linearity (1–500 ng/mL), limit of detection (LOD < 0.5 ng/mL), and matrix effects using deuterated internal standards. Cross-validate with non-deuterated Nepafenac to confirm specificity .

Q. What experimental controls are critical when assessing COX-2 inhibition by this compound?

  • Methodological Answer : Include:

  • Positive controls : Celecoxib or other selective COX-2 inhibitors.
  • Negative controls : Non-deuterated Nepafenac to isolate isotopic effects.
  • Blinding : Randomize sample processing to avoid batch effects. Use enzyme-linked immunosorbent assays (ELISA) for prostaglandin E2 (PGE2) quantification to confirm inhibitory activity .

Advanced Research Questions

Q. How to ensure compliance with ethical guidelines when using deuterated compounds in animal studies?

  • Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Justify deuterium use in protocols (e.g., enhanced PK properties reducing animal numbers). Obtain approvals from institutional animal care committees (IACUC) and disclose isotopic labeling in publications .

Q. What steps enhance the reproducibility of isotopic labeling studies with this compound?

  • Methodological Answer :
  • Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Metabolomics Workbench).
  • Protocol pre-registration : Document synthesis and analysis methods on platforms like protocols.io before study initiation.
  • Collaborative validation : Partner with independent labs to replicate key findings .

Properties

IUPAC Name

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFAQIPZVLVERP-XFEWCBMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.